
4-Amino-2-chloropyrimidine
Overview
Description
4-Amino-2-chloropyrimidine is an organic compound with the molecular formula C4H4ClN3. It is a derivative of pyrimidine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyrimidine ring. This compound is a white to light yellow crystalline powder and is known for its versatility in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods exist for the synthesis of 4-Amino-2-chloropyrimidine. One common method involves the amination of 2-chloropyrimidine. This reaction typically uses ammonia or amines under specific conditions to introduce the amino group at the 4-position of the pyrimidine ring . Another method involves the reduction of 2-chloro-4-nitropyrimidine, where the nitro group is reduced to an amino group .
Industrial Production Methods: Industrial synthesis often employs the chlorination of 2-aminopyrimidine followed by selective amination. This process involves the use of chlorinating agents such as phosphorus pentachloride and subsequent reaction with ammonia or amines . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form other amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Uses oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Employs reducing agents like iron powder in acetic acid.
Major Products:
Nucleophilic Substitution: Produces substituted pyrimidines with various functional groups.
Oxidation: Forms nitro derivatives.
Reduction: Yields different amine derivatives.
Scientific Research Applications
4-Amino-2-chloropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-chloropyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This interaction often involves hydrogen bonding and van der Waals forces between the compound and the enzyme .
Comparison with Similar Compounds
- 2-Amino-4-chloropyrimidine
- 2,4-Diamino-6-chloropyrimidine
- 2-Chloropyrimidine
Comparison: 4-Amino-2-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. For example, 2-Amino-4-chloropyrimidine has the amino and chloro groups at different positions, leading to different chemical behavior and applications .
Biological Activity
4-Amino-2-chloropyrimidine is a heterocyclic compound with significant biological activity, particularly in the fields of agriculture and pharmaceuticals. This article examines its synthesis, biological properties, and applications, supported by relevant research findings and data tables.
This compound is characterized by the presence of an amino group and a chlorine atom attached to a pyrimidine ring. Its chemical structure can be represented as follows:
Synthesis Methods
Various methods have been developed for synthesizing this compound, including:
- Reduction of 2-Chloro-4-nitropyridine : Involves the reduction of the nitro group to an amino group using iron powder in acetic acid.
- Nitration followed by Reduction : This method introduces a nitro group at the 4-position, which is then reduced to an amino group .
2. Biological Activity
The biological activity of this compound is diverse, encompassing agricultural applications as a pesticide and potential therapeutic uses in medicine.
2.1 Agricultural Applications
This compound serves as an important intermediate in the synthesis of plant growth regulators, such as KT-30 (Forchlorfenuron), which promotes tissue growth and increases crop yields for fruits like apples and grapes. It exhibits high activity against various plant pathogens, including:
2.2 Pharmaceutical Potential
Research indicates that derivatives of this compound possess anticancer properties. For instance, compounds synthesized from this base structure have shown cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) cells. The most effective derivative exhibited an EC50 value of approximately 89 µM against these cell lines .
3.1 Anticancer Activity
A study evaluated several pyrimidine derivatives for their anticancer activity using in vitro assays. The results were promising, with several compounds demonstrating significant cytotoxicity against human tumor cell lines:
Compound | Cell Line | EC50 (µM) |
---|---|---|
Derivative 6 | HCT116 | 89.24 ± 1.36 |
Derivative 6 | MCF7 | 89.37 ± 1.17 |
This highlights the potential of pyrimidine derivatives in cancer therapy .
3.2 Antiviral Activity
Research has also explored the antiviral properties of pyrimidine derivatives against viruses such as influenza A (H1N1). One study reported low activity against the influenza virus but identified a compound with optimal parameters for further development .
Compound | Virus Type | CC50 (µM) | IC50 (µM) | SI |
---|---|---|---|---|
Compound RS-5b | Influenza A | 705 | 92 | <8 |
4. Conclusion
This compound is a versatile compound with significant biological activities that span agricultural and pharmaceutical applications. Its ability to act as a precursor for effective plant growth regulators and potential anticancer agents underscores its importance in both fields.
Further research into its derivatives could yield new therapeutic agents with enhanced efficacy against cancer and other diseases while maintaining low toxicity profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-amino-2-chloropyrimidine, and how do reaction conditions influence yield?
Methodological Answer: Microwave-assisted synthesis is a high-efficiency method. For example, a protocol involves dissolving this compound (1 equiv) with DIPEA (1.5–6 equiv) and neopentylamine (2–6 equiv) in isopropanol, followed by microwave irradiation at 120–130°C for 5–11 hours. Post-reaction, solvent removal and purification via flash chromatography or preparative HPLC yield >90% purity . Key factors:
- Temperature : Higher temperatures (≥120°C) reduce reaction time but may increase side products.
- Solvent choice : Polar protic solvents (e.g., i-PrOH) enhance nucleophilic substitution.
- Purification : Automated flash chromatography minimizes manual handling errors.
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy : and NMR to verify substitution patterns (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm).
- HPLC-MS : For purity assessment (>95% by area normalization) and molecular ion confirmation (m/z 129.54 for [M+H]) .
- Melting point : Literature values (90–94°C) should align with experimental results .
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Moisture sensitivity : Store under inert gas (N/Ar) in sealed vials to prevent hydrolysis.
- Temperature : Long-term storage at –20°C minimizes decomposition; room temperature is acceptable for short-term use (<1 week).
- Light exposure : Amber glass containers prevent photodegradation of the aromatic ring.
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) identify:
- Electrophilic sites : Chlorine at C2 is more reactive toward nucleophilic substitution than amino groups at C4 due to electron-withdrawing effects.
- Regioselectivity : Substituents at C5/C6 positions influence reaction pathways (e.g., steric hindrance in bulky substituents reduces yields ).
- Solvent effects : Simulate solvent polarity (e.g., DMSO vs. THF) to predict reaction kinetics.
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Data normalization : Report IC values relative to positive/negative controls to minimize inter-lab variability.
- Structural validation : Cross-check synthesized compounds with XRD or NOESY NMR to confirm stereochemistry .
Q. How can researchers design experiments to study the mechanistic role of this compound in cross-coupling reactions?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via in situ NMR (if fluorinated analogs are used).
- Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate transient species in Suzuki-Miyaura couplings.
- Isotopic labeling : -labeled amino groups track nitrogen migration during catalysis .
Properties
IUPAC Name |
2-chloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBDZVNGCNTELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323289 | |
Record name | 4-Amino-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-50-9 | |
Record name | 7461-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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